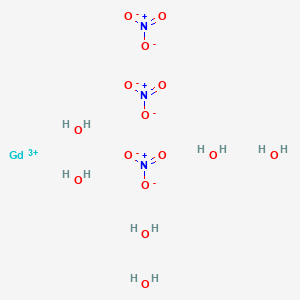
2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene, also known as ADTN, is a synthetic compound that has been used in scientific research applications. It is a naphthalene derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with the dopamine transporter. 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine can lead to various effects on behavior and cognition.
Biochemische Und Physiologische Effekte
2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, suggesting that it may have a stimulant effect. It has also been shown to increase extracellular dopamine levels in the brain, which may contribute to its behavioral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene in lab experiments is its high affinity for the dopamine transporter. This allows researchers to study the effects of dopamine on behavior and cognition in a more targeted way. However, one limitation of using 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring dopamine.
Zukünftige Richtungen
For research involving 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene include studying its effects on different behaviors and cognitive processes, as well as its potential as a therapeutic agent for psychiatric disorders.
Synthesemethoden
The synthesis of 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves several steps. First, 2-nitro-1,4-dimethoxybenzene is reacted with acetic anhydride to form 2-acetoxy-1,4-dimethoxybenzene. This compound is then reduced with zinc and hydrochloric acid to form 2-amino-1,4-dimethoxybenzene. Next, this compound is reacted with 1,2,3,4-tetrahydro-1-naphthol to form 2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene.
Wissenschaftliche Forschungsanwendungen
2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has been used in scientific research as a tool to study the dopamine system in the brain. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This allows researchers to study the effects of dopamine on behavior and cognition.
Eigenschaften
CAS-Nummer |
107914-05-6 |
|---|---|
Produktname |
2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene |
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-amine |
InChI |
InChI=1S/C12H15NO3/c1-14-7-3-4-8(15-2)11-10(7)9-5-6(13)12(11)16-9/h3-4,6,9,12H,5,13H2,1-2H3 |
InChI-Schlüssel |
RHPOKPZQQSMKKC-UHFFFAOYSA-N |
SMILES |
COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N |
Kanonische SMILES |
COC1=C2C3CC(C(C2=C(C=C1)OC)O3)N |
Synonyme |
2-ADTEN 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydro-1,4-epoxynaphthalene, (1alpha,2beta,4alpha)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)










